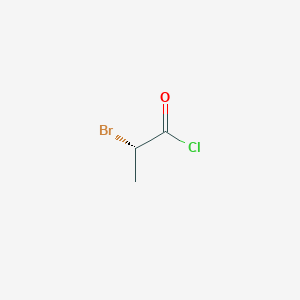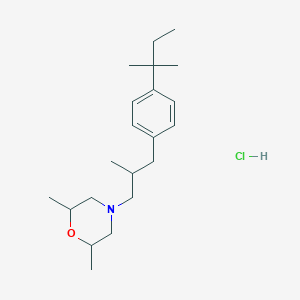
20(R)-Ginsenoside Rh2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
20(R)-Ginsenoside Rh2 is a bioactive compound derived from ginseng, a plant widely used in traditional medicine. This compound belongs to the dammarane-type triterpenoid saponins, which are known for their diverse pharmacological properties. This compound has garnered significant attention due to its potential therapeutic effects, including anti-cancer, anti-inflammatory, and immunomodulatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 20(R)-Ginsenoside Rh2 typically involves the hydrolysis of ginsenoside Rb1 or Rg3. The process includes enzymatic or acid hydrolysis to remove sugar moieties, resulting in the formation of this compound. The reaction conditions often involve controlled temperatures and pH levels to ensure the stability and purity of the final product .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from ginseng roots, followed by purification processes such as chromatography. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to achieve high purity levels. The production process is optimized to maximize yield while maintaining the bioactivity of the compound .
Chemical Reactions Analysis
Types of Reactions: 20(R)-Ginsenoside Rh2 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the double bonds within the triterpenoid structure.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .
Major Products: The major products formed from these reactions include various derivatives of this compound, which may possess enhanced or altered bioactivities. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
20(R)-Ginsenoside Rh2 has been extensively studied for its applications in various fields:
Chemistry: It serves as a precursor for synthesizing other bioactive compounds.
Biology: It is used to study cellular mechanisms and pathways due to its bioactivity.
Medicine: It has shown promise in cancer therapy, particularly in inducing apoptosis in cancer cells and inhibiting tumor growth. It also exhibits anti-inflammatory and immunomodulatory effects.
Industry: It is used in the development of health supplements and functional foods aimed at enhancing immune function and overall health
Mechanism of Action
The mechanism of action of 20(R)-Ginsenoside Rh2 involves multiple molecular targets and pathways:
Apoptosis Induction: It activates caspases and promotes the release of cytochrome c, leading to programmed cell death in cancer cells.
Anti-inflammatory Effects: It inhibits the NF-κB pathway, reducing the production of pro-inflammatory cytokines.
Immunomodulation: It enhances the activity of natural killer cells and T lymphocytes, boosting the immune response
Comparison with Similar Compounds
Ginsenoside Rg3: Another ginsenoside with similar anti-cancer properties but different molecular targets.
Ginsenoside Rb1: Known for its neuroprotective effects, it differs in its sugar moiety composition.
Ginsenoside Rh1: Exhibits anti-inflammatory and antioxidant activities but with a different mechanism of action
Uniqueness: 20(R)-Ginsenoside Rh2 is unique due to its specific configuration and potent bioactivities. Its ability to induce apoptosis in cancer cells and modulate the immune system sets it apart from other ginsenosides. Additionally, its relatively simple structure compared to other ginsenosides makes it an attractive candidate for further research and therapeutic development .
Properties
IUPAC Name |
2-[[12-hydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62O8/c1-20(2)10-9-14-36(8,42)21-11-16-35(7)27(21)22(38)18-25-33(5)15-13-26(32(3,4)24(33)12-17-34(25,35)6)44-31-30(41)29(40)28(39)23(19-37)43-31/h10,21-31,37-42H,9,11-19H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUVNOCSBYYHIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78214-33-2 |
Source


|
| Record name | (20R)-Ginsenoside Rh2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039544 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![but-2-enedioic acid;1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7887672.png)







![4-[(4-chlorophenyl)methyl]-2-(1-methyl-4-azepanyl)-4H-phthalazin-2-ium-1-one hydrochloride](/img/structure/B7887710.png)
![N'-tert-butyl-N-[4-phenoxy-2,6-di(propan-2-yl)phenyl]carbamimidothioic acid](/img/structure/B7887717.png)
![calcium;(2S)-2-[[4-[[(6S)-2-amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioate](/img/structure/B7887721.png)
